Enhanced Lipophilicity (XLogP3-AA) for Blood-Brain Barrier Penetration Potential vs. Des-Fluoro Analog
The 2-fluoroethyl substitution on the piperazine ring significantly increases computed lipophilicity compared to the non-fluorinated parent compound, 2-Chloro-3-(piperazin-1-yl)pyrazine. The target compound has a computed XLogP3-AA of 1.4 [1], while the des-fluoro analog has a value of 0.8 [2]. This 0.6-unit increase in logP is expected to enhance passive membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS drug candidates [3]. The higher lipophilicity is balanced by a low topological polar surface area (TPSA) of 32.3 Ų [1], which falls well within the optimal range for CNS drugs.
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8): XLogP3-AA = 0.8 |
| Quantified Difference | Δ +0.6 logP units |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15). |
Why This Matters
A 0.6 logP unit increase is a substantial shift in medicinal chemistry and directly influences a compound's ADME profile, making it a non-interchangeable parameter for CNS drug discovery.
- [1] PubChem. (2025). Compound Summary for CID 121201957, 2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2019538-33-9 View Source
- [2] PubChem. (2025). Compound Summary for CID 10777792, 2-Chloro-3-(1-piperazinyl)pyrazine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10777792 View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541 View Source
